![molecular formula C15H24 B579633 (1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene CAS No. 19419-40-0](/img/structure/B579633.png)
(1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of (1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its potential anti-inflammatory properties may be due to the inhibition of certain enzymes involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R,5S,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0(1,5)]undecane
- (1R,2S,7R,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.0(2,8)]undec-9-ene
Uniqueness
(1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene is unique due to its specific stereochemistry and the presence of multiple methyl groups, which influence its reactivity and interactions with other molecules. This distinct structure sets it apart from similar compounds and contributes to its specific properties and applications.
Propriétés
Numéro CAS |
19419-40-0 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.357 |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-11(2)5-6-12(9-13(10)15)14(15,3)4/h11-12H,5-9H2,1-4H3/t11-,12+,15-/m1/s1 |
Clé InChI |
RTBLDXVIGWSICW-TYNCELHUSA-N |
SMILES |
CC1CCC2CC3=C(CCC13C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B579552.png)
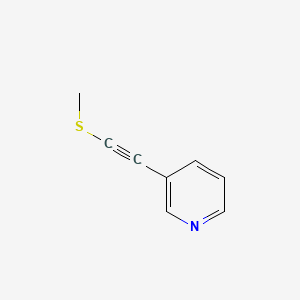
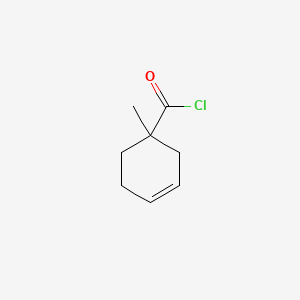
![3-(4-Phenyl-3-oxatricyclo[4.2.1.02,5]nonan-4-yl)pyridine](/img/structure/B579556.png)

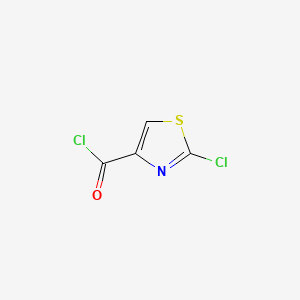
![N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B579562.png)

![(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one](/img/structure/B579565.png)
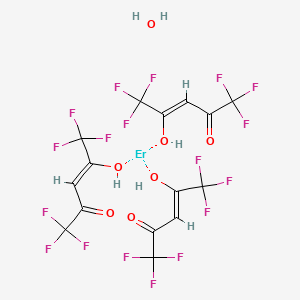
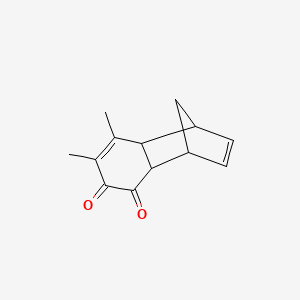
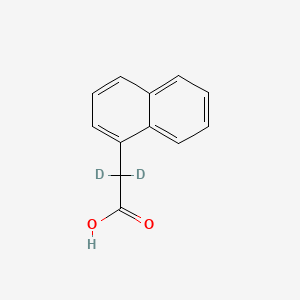
![2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole](/img/structure/B579572.png)
![(1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol](/img/structure/B579573.png)
